molecular formula C7H8N4O B13706234 6-Methoxy-8-methyl-9H-purine

6-Methoxy-8-methyl-9H-purine

Cat. No.: B13706234
M. Wt: 164.16 g/mol
InChI Key: CEJZXYFXBCXXFL-UHFFFAOYSA-N
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Description

6-Methoxy-8-methyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. The addition of methoxy and methyl groups to the purine structure can significantly alter its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-8-methyl-9H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with sodium methoxide in methanol, which results in the substitution of the chlorine atom with a methoxy group . The reaction is carried out at room temperature for about 30 minutes. Another method involves the use of 6-chloropurine as a starting material, which is converted to 6-methoxypurine using sodium methoxide in methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-8-methyl-9H-purine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

6-Methoxy-8-methyl-9H-purine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.

    Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-8-methyl-9H-purine involves its interaction with various molecular targets. As a purine derivative, it can inhibit enzymes involved in nucleic acid synthesis, thereby affecting DNA and RNA replication. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypurine: Similar in structure but lacks the methyl group at the 8-position.

    8-Methylpurine: Similar in structure but lacks the methoxy group at the 6-position.

    6-Chloropurine: Used as a starting material for the synthesis of 6-Methoxy-8-methyl-9H-purine.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and biological activity compared to other purine derivatives .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-8-methyl-7H-purine

InChI

InChI=1S/C7H8N4O/c1-4-10-5-6(11-4)8-3-9-7(5)12-2/h3H,1-2H3,(H,8,9,10,11)

InChI Key

CEJZXYFXBCXXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=NC=N2)OC

Origin of Product

United States

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